Ttnpb

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

TTNPB kann durch einen mehrstufigen Prozess synthetisiert werden, der die Kondensation geeigneter Ausgangsmaterialien beinhaltet. Die Synthese umfasst typischerweise die folgenden Schritte:

Bildung des Naphthalinringsystems: Dieser Schritt beinhaltet die Cyclisierung eines geeigneten Vorläufers, um das Naphthalinringsystem zu bilden.

Einführung der Carbonsäuregruppe: Die Carbonsäuregruppe wird durch eine Reihe von Reaktionen eingeführt, einschließlich Oxidation und Veresterung.

Bildung der Doppelbindung: Der letzte Schritt beinhaltet die Bildung der Doppelbindung durch eine Wittig-Reaktion oder eine ähnliche Methode.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Dies beinhaltet die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungsmethoden und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts sicherzustellen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

TTNPB unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Nucleophile.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation von this compound Oxide ergeben, während die Reduktion reduzierte Formen der Verbindung erzeugen kann .

Wissenschaftliche Forschungsanwendungen

TTNPB (4-[(E)-2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)pro-1-enyl]benzoic acid) is a retinoid analog with applications in stem cell research and toxicology studies. This compound is a small molecule activator of retinoic acid receptors (RARs) . It has demonstrated the ability to promote clonal expansion of human pluripotent stem cells (hPSCs) .

Stem Cell Research:

- Clonal Expansion: this compound promotes clonal expansion of hPSCs, providing a new method for isolating and expanding pure hPSCs for future cell therapy applications . this compound-treated cells show approximately two times higher aggregate formation and cell proliferation compared to Y-27632 in suspension culture .

- Cellular Mechanisms: this compound promotes cellular adhesion and self-renewal by upregulating Claudin 2 and HoxA1 . RNA sequencing reveals that this compound-treated cells show an approximate six-fold upregulation of claudin-2 . The most important canonical pathways upregulated in this compound-treated human embryonic stem cells (hESCs) relate to WNT-β catenin, pluripotency, Rho family GTPase, and Integrin signaling, which promotes cytoskeletal balance and better adhesion through integrin-ECM interaction . Genes upregulated with this compound treatment mostly contributed to preventing cell death and promoting cell migration, which increased cell proliferation capability .

- Survival Rate: this compound-treated cells show about an 80% survival rate 24 hours after seeding single cells in suspension culture, whereas Y-27632 showed about a 60% survival rate for both hESCs and hiPSCs . After culturing for 5 days in suspension culture, researchers observed greater than 2-fold higher final cell numbers with this compound compared to Y-27632 .

- Differentiation Potential: this compound-treated cells display a normal karyotype and pluripotency, and can stochastically differentiate into all three germ layers both in vitro and in vivo .

- Mesenchymal Specification: this compound can guide mesodermal specification and early chondrogenesis . this compound addition appears to enhance specification of limb bud-like mesenchyme along the skeletal route .

Toxicology Studies:

- Embryotoxicity Reduction: Modifying this compound with a nonhydrolyzable 4-hydroxybenzyl results in a significant reduction in embryotoxicity .

- Retinoic Acid Receptors: RARα and RARγ play a vital role in the this compound-mediated neuronal differentiation of hESCs, whereas RARβ acts as a negative regulator .

- Environmental Toxicology: this compound, along with all-trans retinoid acid, can activate both hFXR and sFxr .

Wirkmechanismus

TTNPB exerts its effects by binding to retinoic acid receptors (RARs), which are nuclear receptors that regulate gene expression. Upon binding, this compound induces conformational changes in RARs, enabling the formation of active transcriptional complexes. This leads to the activation or repression of target genes involved in various cellular processes, including differentiation, proliferation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

All-trans-Retinsäure: Ein weiteres starkes RAR-Agonist mit ähnlichen biologischen Aktivitäten.

9-cis-Retinsäure: Ein natürliches Retinoid, das auch RARs und Retinoid-X-Rezeptoren (RXRs) aktiviert.

AM580: Ein synthetisches Retinoid mit hoher Selektivität für RARα

Einzigartigkeit von TTNPB

This compound ist aufgrund seiner hohen Potenz und Selektivität für RARs einzigartig, was es zu einem wertvollen Werkzeug für die Untersuchung der Retinoidbiologie und die Entwicklung retinoidbasierter Therapien macht. Seine Fähigkeit, die klonalen Expansionen menschlicher pluripotenter Stammzellen zu fördern, unterstreicht sein Potenzial in der regenerativen Medizin .

Biologische Aktivität

TTNPB (Tetradecyloxyphenyl) is a synthetic retinoid analogue that has garnered attention for its significant biological activities, particularly in the fields of stem cell expansion and cancer prevention. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

This compound functions primarily as a selective agonist for retinoic acid receptors (RARs), particularly RARα, which plays a crucial role in cellular differentiation and proliferation. Studies have shown that this compound enhances clonal expansion of human pluripotent stem cells (hPSCs) by promoting cellular adhesion and self-renewal through the upregulation of key genes such as Claudin 2 and HoxA1 .

Key Pathways Activated by this compound

- WNT-β Catenin Signaling : Promotes cellular proliferation and differentiation.

- Integrin Signaling : Enhances cell adhesion and survival.

- Rho Family GTPase Pathway : Involved in cytoskeletal dynamics.

1. Stem Cell Expansion

Research indicates that this compound significantly improves the clonal expansion of hPSCs when combined with other compounds like Y-27632. Treated cells exhibit:

- Higher aggregate formation.

- Enhanced cell proliferation rates.

- Maintenance of normal karyotypes and pluripotency markers (e.g., Oct4, Nanog) .

2. Chondrogenic Differentiation

This compound has been shown to induce chondrogenic differentiation in hPSCs, promoting the expression of key markers associated with cartilage formation such as SOX9 while suppressing others like COL1A1 . This makes it a valuable tool in regenerative medicine for cartilage repair.

3. Cancer Prevention

In studies involving transgenic mice, this compound demonstrated a modest chemopreventive effect against mammary tumorigenesis. Mice treated with this compound showed delayed tumor development compared to controls, although toxicity was noted .

Study on Mammary Tumorigenesis

A study involved administering varying doses of this compound to C3(1)-SV40 Tag transgenic mice over several months. The results indicated:

- Median Time to Tumor Development : Increased from 129 days (control) to 154 days (3.0 μg/kg this compound).

- Toxicity Observed : Skin erythema and hair loss were noted in treated mice .

Table 1: Summary of Biological Activities of this compound

Eigenschaften

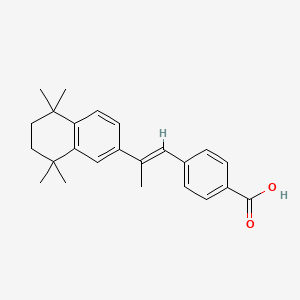

IUPAC Name |

4-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O2/c1-16(14-17-6-8-18(9-7-17)22(25)26)19-10-11-20-21(15-19)24(4,5)13-12-23(20,2)3/h6-11,14-15H,12-13H2,1-5H3,(H,25,26)/b16-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIVPCKZDPCJJY-JQIJEIRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)C(=O)O)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)C(=O)O)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040743 | |

| Record name | 4-(2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthenyl)-1E-propen-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71441-28-6 | |

| Record name | TTNPB | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71441-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AGN 191183 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071441286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arotinoid acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-(2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthenyl)-1E-propen-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TTNPB | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AROTINOID ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/673M8C29UR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

240-241 °C | |

| Record name | Arotinoid acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.